2-(nitromethyl)-2-adamantyl acetate
Description
Overview of Nitromethane (B149229) Chemistry in Organic Synthesis
Nitromethane (CH₃NO₂) is the simplest organic nitro compound. wikipedia.org It is a polar liquid that serves as a valuable one-carbon building block in organic synthesis. wikipedia.orgchemeurope.com Its acidity allows for deprotonation to form a nitronate anion, which is a potent nucleophile. wikipedia.orgwikipedia.org This reactivity is harnessed in various carbon-carbon bond-forming reactions, most notably the Henry reaction (or nitroaldol reaction), where it adds to aldehydes or ketones to form β-nitroalcohols. wikipedia.orgwikipedia.org These products are highly versatile synthetic intermediates that can be converted into other functional groups, such as nitroalkenes, α-nitro ketones, and β-amino alcohols. wikipedia.org Nitromethane and its derivatives are used in the manufacturing of a wide array of products, including pharmaceuticals, pesticides, and explosives. wikipedia.orgchemeurope.com
Significance of Adamantane (B196018) Derivatives in Chemical Research
Adamantane (C₁₀H₁₆) is a polycyclic hydrocarbon with a unique, rigid, and diamond-like structure. wikipedia.org This cage-like motif imparts several desirable properties to molecules containing it, including high lipophilicity, metabolic stability, and a three-dimensional structure that can facilitate precise interactions with biological targets. researchgate.netpublish.csiro.aumdpi.com The discovery of adamantane in 1933 opened up a new field of chemistry focused on polyhedral organic compounds. wikipedia.org Since then, adamantane derivatives have found widespread application in medicinal chemistry, materials science, and nanotechnology. researchgate.netresearchgate.net Several clinically approved drugs, such as amantadine, memantine, and vildagliptin, feature an adamantane scaffold, highlighting its importance in drug design and development. publish.csiro.aunih.gov The rigid framework of adamantane allows for the specific spatial arrangement of functional groups, making it an attractive scaffold for creating molecules with tailored properties. publish.csiro.aunih.gov
Role of Acetate (B1210297) Esters in Synthetic Strategies and Molecular Design
Acetate esters are a common functional group in organic chemistry, characterized by the R-O-C(=O)CH₃ linkage. They are typically formed through the esterification of an alcohol with acetic acid or its derivatives, such as acetic anhydride (B1165640) or acetyl chloride. iloencyclopaedia.orgevitachem.com In synthetic strategies, the acetate group can serve as a protecting group for alcohols, masking their reactivity while other transformations are carried out on the molecule. organic-chemistry.org The formation of acetate esters can also be a key step in the synthesis of more complex molecules. libretexts.org In molecular design, the acetate group can influence a molecule's physical and chemical properties, such as its solubility and reactivity. evitachem.com For instance, the conversion of a hydroxyl group to an acetate ester can increase a molecule's lipophilicity. The hydrolysis of acetate esters, either under acidic or basic conditions, regenerates the alcohol, making it a readily cleavable functional group. evitachem.com
Historical Development and Emergence of Interest in β-Nitroalcohols and their Derivatives
The chemistry of β-nitroalcohols dates back to 1895 with the discovery of the Henry reaction by Louis Henry. wikipedia.org This reaction, which involves the base-catalyzed addition of a nitroalkane to a carbonyl compound, provided a direct route to β-nitroalcohols. wikipedia.org For many years, these compounds were primarily valued as synthetic intermediates due to the versatile reactivity of the nitro and hydroxyl groups. wikipedia.orgrsc.org Interest in β-nitroalcohols and their derivatives has grown significantly over time, particularly in the field of medicinal chemistry. rsc.org They are now recognized as key building blocks for the synthesis of a wide range of biologically active molecules, including pharmaceuticals. rsc.org More recently, research has focused on the development of stereoselective methods for the synthesis of chiral β-nitroalcohols, further expanding their utility in asymmetric synthesis. rsc.orgmdpi.com Studies have also explored the direct biological activities of β-nitroalcohols, such as their potential as therapeutic agents for corneoscleral cross-linking. nih.gov
Current State of Research on Functionalized Adamantyl Scaffolds
Current research on functionalized adamantyl scaffolds is a vibrant and rapidly evolving field. researchgate.netacs.org Scientists are continuously exploring new methods for the selective functionalization of the adamantane cage, aiming to introduce a variety of substituents at specific positions. researchgate.netacs.org This allows for the creation of diverse libraries of adamantane derivatives with a wide range of potential applications. In medicinal chemistry, there is a strong focus on designing and synthesizing novel adamantane-based compounds as antiviral, anticancer, and antidiabetic agents. researchgate.netmdpi.com The unique properties of the adamantane scaffold are being leveraged to improve the pharmacological profiles of existing drugs and to develop new therapeutic agents with novel mechanisms of action. publish.csiro.aunih.gov Beyond medicine, functionalized adamantyl scaffolds are being investigated for their use in materials science, for example, in the development of new polymers and supramolecular structures. researchgate.netmdpi.com The ability of the adamantane moiety to form strong inclusion complexes with host molecules like cyclodextrins is also being exploited in areas such as drug delivery. mdpi.com
Chemical Properties of 2-(nitromethyl)-2-adamantyl acetate
The chemical properties of this compound are dictated by the interplay of its three key functional components: the adamantane cage, the nitromethyl group, and the acetate ester.
| Property | Description |
| Molecular Formula | C₁₃H₁₉NO₄ molaid.com |
| Molecular Weight | 253.298 g/mol molaid.com |
| Structure | The molecule consists of an adamantane core substituted at the 2-position with both a nitromethyl (-CH₂NO₂) group and an acetate (-OCOCH₃) group. |
Synthesis of this compound
The synthesis of this compound has been reported through the reaction of 2-methyleneadamantane (B1606648) with acetyl nitrate. molaid.com This reaction proceeds via the addition of the nitronium cation (NO₂⁺) to the double bond of 2-methyleneadamantane, followed by the capture of the resulting carbocation by the acetate anion. molaid.com Another potential route involves the reaction of 2-methyl-2-adamantanol (B56294) with a mixture of nitric acid and acetic anhydride, which can lead to the formation of products arising from the stabilization of the 2-nitromethyl-2-adamantyl cation. researchgate.net
Reactivity of this compound
Structure
3D Structure
Properties
IUPAC Name |
[2-(nitromethyl)-2-adamantyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4/c1-8(15)18-13(7-14(16)17)11-3-9-2-10(5-11)6-12(13)4-9/h9-12H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMUOZYVPRDJNNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1(C2CC3CC(C2)CC1C3)C[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Studies of 2 Nitromethyl 2 Adamantyl Acetate
Anticipated Reactions Involving the Nitromethyl Group
The nitromethyl group is a versatile functional group capable of undergoing a variety of transformations. However, for 2-(nitromethyl)-2-adamantyl acetate (B1210297), no specific experimental results for these reactions have been reported.
Reduction Reactions (e.g., to Amines, Oximes)
The reduction of nitroalkanes is a fundamental transformation in organic synthesis. Typically, the reduction of a primary nitro group, such as the one in the target molecule, can lead to either a primary amine or an oxime, depending on the reagents and reaction conditions employed.
Reduction to Amines: Catalytic hydrogenation over palladium, platinum, or nickel catalysts, or chemical reduction using reagents like lithium aluminum hydride (LiAlH₄) or zinc in acidic media, are common methods for converting nitroalkanes to primary amines. For 2-(nitromethyl)-2-adamantyl acetate, this would theoretically yield 2-(aminomethyl)-2-adamantyl acetate.
Reduction to Oximes: Partial reduction of primary nitroalkanes to oximes can be achieved under specific conditions, often using reducing agents like tin(II) chloride. This would result in the formation of 2-(hydroxyiminomethyl)-2-adamantyl acetate.
Currently, no published studies have documented these specific reductions for this compound, and therefore, no experimental data on yields, reaction conditions, or product characterization is available.
Oxidation Reactions
The oxidation of primary nitroalkanes can be challenging and may lead to the formation of carboxylic acids or other degradation products. Given the tertiary nature of the carbon to which the nitromethyl group is attached in the adamantane (B196018) cage, oxidation reactions would likely be complex and could potentially involve the adamantane framework itself. Specific oxidizing agents and conditions would need to be carefully selected to target the nitromethyl group selectively. No such studies have been reported for this compound.
Nucleophilic Additions and Substitutions at the Nitro Group
The carbon atom of the nitromethyl group is acidic and can be deprotonated to form a nitronate anion. This anion can then act as a nucleophile in various reactions, such as the Henry reaction (nitroaldol reaction) with aldehydes or ketones. However, the steric hindrance imposed by the bulky adamantyl group might significantly impact the feasibility of such reactions. There is no literature describing these transformations for this compound.
Transformations via Nef Reaction and Related Processes
The Nef reaction is a classic method for converting a primary or secondary nitroalkane into a corresponding aldehyde or ketone. This reaction typically involves the formation of a nitronate salt followed by acidification. For this compound, a successful Nef reaction would theoretically yield 2-formyl-2-adamantyl acetate. The steric hindrance of the adamantyl cage could influence the rate and efficiency of this transformation. As with the other potential reactions, no experimental data for the Nef reaction on this specific substrate has been found in the scientific literature.
Anticipated Reactions of the Acetate Ester Moiety
The acetate group is a common ester functionality, and its reactivity is well-understood.
Hydrolysis and Transesterification Reactions
Hydrolysis: The acetate ester can be hydrolyzed under either acidic or basic conditions to yield the corresponding alcohol, 2-(nitromethyl)-2-adamantanol, and acetic acid or its salt. The rate of hydrolysis would be influenced by the steric environment of the adamantane core.
Transesterification: In the presence of an alcohol and a suitable catalyst (acid or base), the acetate group could undergo transesterification to form a different ester. For example, reaction with methanol (B129727) would yield 2-(nitromethyl)-2-adamantyl methyl ether and methyl acetate.
Despite the common nature of these reactions, no studies have been published detailing the hydrolysis or transesterification of this compound.
Concluding Remarks
The chemical behavior of this compound remains an open area for investigation. While the expected reactivity can be inferred from the known chemistry of its constituent functional groups, the lack of empirical data prevents a definitive analysis. The unique steric and electronic properties of the adamantane scaffold make it a fascinating platform for studying the interplay of functional groups, and the synthesis and reactivity studies of this particular compound would be a valuable addition to the field of organic chemistry. Future research is needed to explore the transformations discussed herein and to fully characterize the chemical properties of this intriguing molecule.
Ammonolysis and Amide Formation
The reaction of esters with ammonia (B1221849), known as ammonolysis, is a fundamental method for the synthesis of primary amides. wikipedia.orgyoutube.com The generally accepted mechanism involves the nucleophilic attack of ammonia on the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate. Subsequent collapse of this intermediate, with the expulsion of an alkoxide leaving group, yields the amide. wikipedia.org
For this compound, the ammonolysis reaction is expected to be significantly influenced by the steric bulk of the 2-adamantyl group. Tertiary esters are known to be less reactive towards nucleophilic acyl substitution than primary or secondary esters due to the steric hindrance around the carbonyl group. This hindrance impedes the approach of the ammonia nucleophile. Consequently, forcing conditions, such as high temperatures and pressures, may be required to drive the ammonolysis of this highly hindered ester to completion. dalalinstitute.com
Alternative strategies to facilitate amide formation from sterically hindered esters like this compound could involve the use of metal amides, such as sodium amide (NaNH₂), which are more potent nucleophiles than ammonia. nih.gov The use of alkali metal amidoboranes has also emerged as an efficient method for the conversion of esters to amides under milder conditions. nih.gov
| Reactant | Reagent | Expected Product | Key Considerations |
| This compound | Ammonia (NH₃) | 2-(nitromethyl)-2-adamantylacetamide | Steric hindrance likely requires harsh reaction conditions (high temperature/pressure). |
| This compound | Sodium Amide (NaNH₂) | 2-(nitromethyl)-2-adamantylacetamide | Increased nucleophilicity may overcome steric hindrance for more efficient reaction. |
| This compound | Sodium amidoborane (NaNH₂BH₃) | 2-(nitromethyl)-2-adamantylacetamide | Potentially milder reaction conditions compared to traditional ammonolysis. nih.gov |
Chemo- and Regioselective Cleavage of the Ester
The selective cleavage of the acetate group in this compound, without affecting the nitromethyl group or the adamantane core, is a crucial transformation for further functionalization. The choice of reagent and reaction conditions is paramount to achieve this chemo- and regioselectivity.
Standard base-catalyzed hydrolysis (saponification) with reagents like sodium hydroxide (B78521) would readily cleave the ester. However, the strongly basic conditions could also lead to competing reactions involving the acidic protons of the nitromethyl group, potentially leading to elimination or other side reactions.
A milder and more selective approach could involve the use of specific catalysts under neutral or near-neutral conditions. For instance, ammonium (B1175870) acetate has been shown to efficiently catalyze the selective deprotection of aromatic acetates in the presence of other sensitive functionalities. researchgate.net While this compound is an aliphatic ester, the principle of using a mild catalyst to avoid side reactions is applicable. Another approach involves enzyme-mediated deprotection, where lipases can selectively hydrolyze esters under mild conditions, though the steric bulk of the adamantyl group might pose a challenge for enzyme accessibility. thieme-connect.de
| Cleavage Method | Reagent/Catalyst | Selectivity Considerations |
| Base-Catalyzed Hydrolysis | NaOH, KOH | High reactivity, but potential for side reactions at the nitromethyl group. |
| Acid-Catalyzed Hydrolysis | H₂SO₄, HCl | Risk of carbocation formation at the tertiary adamantyl position, leading to rearrangements or elimination. |
| Neutral Catalysis | Ammonium Acetate | Potentially mild and selective, minimizing side reactions. researchgate.net |
| Enzymatic Hydrolysis | Lipase | High selectivity possible, but steric hindrance of the adamantyl group may limit reactivity. thieme-connect.de |
Reactions Involving the Adamantyl Scaffold
The rigid and robust nature of the adamantane framework allows for chemical modifications at positions remote from the primary functional groups.
Remote Functionalization of the Adamantyl Core
The functionalization of C-H bonds, particularly the strong C-H bonds of the adamantane scaffold, is a significant area of research. rsc.org Direct radical functionalization methods have been developed to convert adamantane C-H bonds to C-C bonds, introducing a variety of functional groups. researchgate.net These reactions often proceed via radical intermediates, which exhibit unique stability and reactivity in the diamondoid cage structure. rsc.orgresearchgate.net
For this compound, remote functionalization would likely target the tertiary C-H bonds at the bridgehead positions (C1, C3, C5, C7) of the adamantane core, as these are generally the most reactive sites in radical reactions. Photoredox and H-atom transfer catalysis have emerged as powerful tools for the selective functionalization of these strong C-H bonds in adamantane derivatives. chemrxiv.orgfigshare.com Such methods could potentially be applied to introduce new substituents onto the adamantane core of this compound while preserving the ester and nitro functionalities.
Influence of Adamantane Stereochemistry on Reactivity
The stereochemistry of the adamantane cage can exert a profound influence on the reactivity of its substituents. youtube.com Although the parent this compound is achiral, the introduction of a new substituent at a remote position on the adamantane core could generate a chiral molecule. The rigid, chair-like cyclohexane (B81311) rings that make up the adamantane structure create distinct axial and equatorial positions for substituents, leading to specific steric interactions that can direct the course of a reaction. researchgate.net
In reactions involving the formation of intermediates, such as carbocations or radicals, the stereochemistry of the adamantane scaffold can influence the stability and subsequent reactions of these species. For instance, in solvolysis reactions of 2-adamantyl derivatives, the rigid framework can affect the rates of reaction and the stereochemical outcome of product formation. researchgate.net Similarly, any reaction proceeding through a transition state where the geometry is constrained by the adamantane cage will be subject to stereochemical control. youtube.com
Cascade and Tandem Reactions Incorporating this compound
The presence of two reactive functional groups in this compound opens up the possibility of engaging the molecule in cascade or tandem reactions, where a single event triggers a sequence of transformations to build molecular complexity in a single pot. uclan.ac.uk
A potential cascade reaction could be initiated by the reduction of the nitro group. The resulting amino group could then undergo an intramolecular cyclization with the adjacent ester functionality to form a lactam, a cyclic amide, fused to the adamantane skeleton. This type of nitro-reduction/amidation cascade would be a powerful method for the rapid construction of complex heterocyclic systems.
Alternatively, tandem reactions could be designed where an intermolecular reaction at one functional group is followed by an intramolecular reaction at the other. For example, a Michael addition of a nucleophile to the nitromethyl group (if it were converted to a nitroalkene) could be followed by a transesterification or amidation reaction at the ester position. The successful design of such cascade or tandem reactions would depend on the careful selection of reagents and reaction conditions to control the sequence of events. nih.gov
Mechanistic Investigations of Key Transformations
Understanding the mechanisms of the transformations of this compound is crucial for optimizing reaction conditions and predicting product outcomes. Mechanistic studies could involve a combination of experimental techniques, such as kinetic analysis and isotopic labeling, and computational modeling.
A key area for mechanistic investigation would be the reactions involving the nitromethyl group. For instance, in reactions where the nitromethyl group acts as a nucleophile (after deprotonation to a nitronate), the stability and reactivity of the nitronate intermediate would be of interest. The steric environment of the 2-adamantyl position could influence the geometry and reactivity of this intermediate. nih.gov
Furthermore, reactions that proceed via a retro-aza-Henry-type process, where a nitroalkane is eliminated, could be relevant to the reactivity of the nitromethyl group. organic-chemistry.org Mechanistic studies could elucidate whether such pathways are accessible for this compound and under what conditions they might occur.
The formation of the 2-nitromethyl-2-adamantyl carbocation has been proposed as an intermediate in the reaction of 2-alkyl-2-adamantanols with nitric acid and acetic anhydride (B1165640). researchgate.net Investigating the stability and fate of this carbocation would provide valuable insights into potential side reactions and rearrangements that could occur during transformations of this compound under acidic conditions.
Kinetic Studies
No data is available on the kinetic studies of this compound.
Identification of Intermediates
There are no published findings on the identification of intermediates in the transformation of this compound.
Derivatization and Structural Modification Strategies for 2 Nitromethyl 2 Adamantyl Acetate
Synthesis of Analogs with Modified Nitromethyl Functionality
The nitromethyl group in 2-(nitromethyl)-2-adamantyl acetate (B1210297) is a versatile functional handle that can be transformed into a variety of other functionalities. While direct modification on the intact ester might be challenging under certain conditions, a common strategy involves the transformation of the nitro group in related systems, which can be adapted here. Drawing parallels from the chemistry of other α-nitro esters, several transformations can be proposed. nih.gov
One key transformation is the reduction of the nitro group to an amino group. This would yield 2-(aminomethyl)-2-adamantyl acetate, a valuable building block for the synthesis of amides, sulfonamides, and other nitrogen-containing derivatives. Another potential modification is the conversion of the nitromethyl group into a carbonyl group via a Nef-type reaction, which would lead to the formation of 2-formyl-2-adamantyl acetate.
| Starting Material | Reagent(s) | Product | Transformation |
| 2-(nitromethyl)-2-adamantyl acetate | 1. Fe, NH4Cl, EtOH/H2O2. H2, Pd/C | 2-(aminomethyl)-2-adamantyl acetate | Reduction of nitro group |
| This compound | 1. NaOMe, MeOH2. H2SO4 (aq) | 2-formyl-2-adamantyl acetate | Nef Reaction |
| This compound | TiCl3, H2O | 2-formyl-2-adamantyl acetate | Reduction/Hydrolysis |
Table 1: Proposed transformations of the nitromethyl group of this compound.
Structural Variations of the Ester Moiety
The ester group at the C-2 position of the adamantane (B196018) core provides another site for structural diversification. This can be achieved by preparing other carboxylate esters or by converting the ester into different functional groups like ethers or alcohols.
The acetate group can be readily exchanged for other carboxylate esters through transesterification or by a two-step hydrolysis-esterification sequence. The hydrolysis of the acetate would yield 2-(nitromethyl)-2-adamantanol, which can then be re-esterified with a variety of carboxylic acid chlorides or anhydrides to introduce different ester functionalities. This allows for the modulation of properties such as solubility and steric bulk. For instance, the use of long-chain fatty acids would increase lipophilicity, while dicarboxylic acids could be used to create dimers or link the adamantane moiety to other molecules. The solvolysis of related 2-adamantyl esters suggests that these reactions are feasible. researchgate.net
The parent alcohol, 2-(nitromethyl)-2-adamantanol, is a key intermediate accessible via the hydrolysis of the acetate ester. This alcohol can be a target molecule itself or serve as a precursor for the synthesis of ethers. The Williamson ether synthesis, involving the deprotonation of the alcohol with a strong base followed by reaction with an alkyl halide, would yield a range of ethers. This modification replaces the planar ester group with a more flexible ether linkage, which can significantly impact the molecule's conformational properties and biological activity.
| Starting Material | Reagent(s) | Product |
| This compound | 1. LiOH, THF/H2O2. R-COCl, Pyridine (B92270) | 2-(nitromethyl)-2-adamantyl R-carboxylate |
| This compound | 1. NaOH (aq)2. NaH, R-X | 2-alkoxy-2-(nitromethyl)adamantane |
| This compound | LiAlH4, THF | 2-(nitromethyl)-2-adamantanol |
Table 2: Proposed synthesis of other esters, ethers, and the parent alcohol from this compound.
Modification of the Adamantane Core
The adamantane cage itself can be functionalized to introduce additional substituents, leading to a wide array of new derivatives. Furthermore, the adamantane structure can be elaborated into spiro-fused and annulated systems.
The introduction of substituents onto the adamantane ring of this compound can be achieved through various C-H functionalization strategies. mdpi.comnih.gov Given the presence of an electron-withdrawing substituent at the C-2 position, reactions that proceed via radical or cationic intermediates are likely to favor functionalization at the tertiary bridgehead positions (C-1, C-3, C-5, C-7). For example, treatment with nitric acid could introduce a nitrooxy or nitro group at a bridgehead position. researchgate.net Halogenation reactions, using reagents like N-bromosuccinimide, could also be employed to install a bromine atom, which can then be used for further synthetic transformations.
| Position | Reaction Type | Example Reagent(s) | Potential Product |
| Bridgehead (e.g., C-5) | Nitroxylation | HNO3/Ac2O | 5-nitrooxy-2-(nitromethyl)-2-adamantyl acetate |
| Bridgehead (e.g., C-5) | Halogenation | NBS, AIBN | 5-bromo-2-(nitromethyl)-2-adamantyl acetate |
| Bridgehead (e.g., C-5) | Hydroxylation | KMnO4 | 5-hydroxy-2-(nitromethyl)-2-adamantyl acetate |
Table 3: Potential sites and methods for the direct functionalization of the adamantane core.
The synthesis of spiro-fused and annulated adamantane derivatives typically starts from adamantanone. researchgate.netnih.gov To access such structures from this compound, a synthetic route proceeding through an adamantanone intermediate would be necessary. This could potentially be achieved by first converting the nitromethyl group to a carbonyl, as described in section 4.1, and then removing the ester functionality. The resulting 2-oxoadamantane derivative could then serve as a key intermediate.
For example, a Wittig-type reaction on this ketone could introduce an exocyclic double bond, which could then participate in cycloaddition reactions to form spirocyclic systems. Alternatively, condensation reactions with difunctional reagents could lead to the formation of heterocyclic rings spiro-fused at the C-2 position. Annulated systems, where a new ring is fused to two adjacent carbons of the adamantane core, could potentially be accessed through multi-step sequences involving the functionalization of both the C-1 and C-2 positions. nih.gov
| Intermediate | Reaction Type | Example Reagent(s) | Product Class |
| 2-oxoadamantane derivative | Wittig Reaction then [2+2] Cycloaddition | 1. Ph3P=CH22. Dichloroketene | Spiro[adamantane-2,2'-cyclobutanone] derivative |
| 2-oxoadamantane derivative | Condensation | Hydrazine | Spiro[adamantane-2,3'-pyrazolidine] derivative |
| 1,2-difunctionalized adamantane | Intramolecular Cyclization | - | Annulated adamantane derivative |
Table 4: Proposed strategies for the synthesis of spiro-fused and annulated adamantane derivatives.
Conjugation Strategies and Supramolecular Assembly
The unique structural characteristics of this compound, combining a bulky, lipophilic adamantane core with reactive nitromethyl and acetate functional groups, open up a variety of avenues for its derivatization and incorporation into larger molecular systems. These modifications are pivotal for tailoring its properties for specific applications, such as in drug delivery, materials science, and nanotechnology. The following sections detail potential strategies for the covalent conjugation of this compound to polymers and surfaces, as well as its participation in the formation of supramolecular assemblies through host-guest interactions.
Covalent Conjugation to Polymers or Surfaces
The covalent attachment of this compound to polymeric backbones or solid surfaces can be achieved by leveraging the reactivity of its nitromethyl and acetate moieties. These groups can be chemically transformed into functionalities suitable for established conjugation chemistries.
Functional Group Transformation for Conjugation:
The primary approach to covalent conjugation involves the chemical modification of the nitromethyl and acetate groups to introduce more reactive handles.
Reduction of the Nitro Group: The nitromethyl group can be reduced to a primary amine (-(CH₂)-NH₂). This transformation is a well-established and versatile reaction in organic synthesis. The resulting amino group is a potent nucleophile, readily participating in various coupling reactions. Common methods for the reduction of aliphatic nitro compounds include catalytic hydrogenation using catalysts like Raney nickel or platinum oxide, or chemical reduction with reagents such as iron in acetic acid or zinc dust with ammonium (B1175870) chloride. A metal-free alternative involves the use of trichlorosilane (B8805176) and a tertiary amine.
Hydrolysis of the Acetate Group: The acetate ester can be hydrolyzed to a hydroxyl group (-OH) and subsequently oxidized to a carboxylic acid (-COOH), or directly hydrolyzed to a carboxylic acid under appropriate conditions. Base-catalyzed hydrolysis, often referred to as saponification, using reagents like sodium hydroxide (B78521), is a common method to yield the corresponding carboxylate salt, which can then be acidified to the carboxylic acid. Alternatively, acid-catalyzed hydrolysis can also be employed. The resulting carboxylic acid is a versatile functional group for conjugation reactions.
Polymer Conjugation Strategies:
Once functionalized with either an amine or a carboxylic acid, the modified this compound can be covalently attached to a variety of polymers.
Amide Bond Formation: The amino-functionalized derivative can be coupled to polymers containing carboxylic acid groups using standard peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS). Conversely, the carboxylic acid-functionalized derivative can be reacted with polymers bearing amine functionalities. This results in a stable amide linkage.
Esterification: The carboxylic acid-functionalized derivative can be esterified with polymers containing hydroxyl groups.
Reductive Amination: The amino-functionalized derivative can be reacted with polymers containing aldehyde or ketone groups via reductive amination to form a stable secondary amine linkage.
The incorporation of the bulky adamantane cage into polymer chains can significantly influence the material's properties, such as increasing the glass transition temperature (Tg) and enhancing thermal stability. Adamantane-containing polymers have been explored for various applications, including as coatings and in biomedical devices.
Surface Modification Strategies:
The functionalized derivatives of this compound can also be immobilized on various surfaces to tailor their surface properties. A common approach is the formation of self-assembled monolayers (SAMs). For instance, a thiol-functionalized adamantane derivative can form a highly ordered monolayer on a gold surface. To achieve this with this compound, the introduced amine or carboxylic acid could be further reacted to append a thiol or a silane (B1218182) group, which can then bind to gold or silica (B1680970) surfaces, respectively. The adamantane moiety acts as a robust anchor, while the other functional groups can be used for further chemical modifications or to impart specific properties to the surface.
| Starting Functional Group | Target Functional Group for Conjugation | Reagents and Conditions | Resulting Linkage to Polymer/Surface |
| -CH₂NO₂ (Nitromethyl) | -CH₂NH₂ (Aminomethyl) | H₂, Raney Ni or PtO₂; or Fe/CH₃COOH; or HSiCl₃/tertiary amine | Amide, secondary amine |
| -OCOCH₃ (Acetate) | -COOH (Carboxylic Acid) | 1. NaOH (aq), heat (saponification) 2. H₃O⁺ | Amide, ester |
Formation of Host-Guest Complexes with Adamantyl Derivatives
The rigid and hydrophobic adamantane cage of this compound makes it an excellent "guest" molecule for forming stable, non-covalent inclusion complexes with various "host" macrocycles. This type of supramolecular assembly is driven by favorable intermolecular interactions, primarily the hydrophobic effect and van der Waals forces.
Cyclodextrins as Host Molecules:
Cyclodextrins (CDs) are a family of cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity. The size of the adamantane cage is particularly well-suited for the cavity of β-cyclodextrin, leading to the formation of highly stable 1:1 host-guest complexes. The association constants for adamantane-β-cyclodextrin complexes are typically in the range of 10⁴ to 10⁵ M⁻¹, indicating a strong binding affinity. This interaction has been extensively studied and utilized in various fields, including drug delivery. The adamantyl moiety of this compound would be expected to readily insert into the β-cyclodextrin cavity, with the nitromethyl and acetate groups remaining at the rim of the cyclodextrin (B1172386) or extending into the aqueous environment. This complexation can enhance the aqueous solubility and stability of the adamantane derivative.
Cucurbiturils as Host Molecules:
Cucurbit[n]urils (CB[n]) are a class of macrocyclic host molecules composed of glycoluril (B30988) units linked by methylene (B1212753) bridges. They possess a hydrophobic cavity and two carbonyl-fringed portals. CB, in particular, has a cavity size that is highly complementary to the adamantane cage, resulting in exceptionally strong host-guest complexes with binding affinities that can be several orders of magnitude higher than those with cyclodextrins. The interaction is further stabilized by ion-dipole interactions between a positively charged guest and the carbonyl portals of the cucurbituril. While this compound is neutral, its derivatives, such as the aminomethyl derivative, would be protonated at physiological pH, leading to even stronger binding with CB.
Applications of Supramolecular Assemblies:
The formation of host-guest complexes with this compound or its derivatives can be exploited to construct a variety of supramolecular structures with advanced functionalities.
Drug Delivery Systems: By functionalizing a polymer or nanoparticle with cyclodextrins or cucurbiturils, and a therapeutic agent with an adamantane moiety (derivatized from this compound), a non-covalent drug delivery system can be assembled. The drug would be released at the target site through competitive displacement or a change in environmental conditions.
Stimuli-Responsive Materials: Hydrogels can be formed by crosslinking polymers functionalized with adamantane groups and polymers functionalized with cyclodextrin hosts. These hydrogels are often shear-thinning and self-healing due to the reversible nature of the host-guest interaction.
Surface Recognition: Surfaces modified
Advanced Spectroscopic and Structural Elucidation Methodologies for 2 Nitromethyl 2 Adamantyl Acetate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy would be the cornerstone for determining the precise atomic connectivity and three-dimensional structure of 2-(nitromethyl)-2-adamantyl acetate (B1210297).
¹H and ¹³C NMR Characterization
One-dimensional ¹H and ¹³C NMR spectra would provide the initial and most fundamental data. The ¹H NMR spectrum would be expected to show distinct signals for the protons of the adamantyl cage, the nitromethyl group, and the acetate methyl group. The chemical shifts (δ) and coupling constants (J) of the adamantyl protons would be complex due to the rigid cage structure and the influence of the two substituents at the C2 position.
The ¹³C NMR spectrum would be crucial for confirming the carbon framework. It would be expected to display 13 distinct signals, corresponding to the 13 carbon atoms in the molecule (10 for the adamantane (B196018) core, one for the nitromethyl group, and two for the acetate group). The chemical shifts of the quaternary carbon C2, the carbon of the nitromethyl group, and the carbonyl carbon of the acetate group would be particularly informative.
Table 1: Predicted ¹H NMR Data for 2-(nitromethyl)-2-adamantyl acetate (Theoretical)
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Adamantyl CH₂ | 1.5 - 2.5 | m |
| Adamantyl CH | 2.0 - 2.8 | m |
| -CH₂NO₂ | 4.5 - 5.0 | s |
| -OCOCH₃ | 2.0 - 2.2 | s |
Note: This table is predictive and not based on experimental data.
Table 2: Predicted ¹³C NMR Data for this compound (Theoretical)
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| Adamantyl CH₂ | 25 - 40 |
| Adamantyl CH | 30 - 45 |
| C2 (quaternary) | 80 - 95 |
| -CH₂NO₂ | 75 - 85 |
| -OCOCH₃ | 20 - 25 |
| C=O | 170 - 175 |
Note: This table is predictive and not based on experimental data.
2D NMR Techniques (COSY, HSQC, HMBC, NOESY)
Two-dimensional NMR techniques would be essential for unambiguously assigning the ¹H and ¹³C signals and elucidating the connectivity within the molecule.
COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks within the adamantyl cage.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation) would establish long-range correlations between protons and carbons (2-3 bonds), which would be critical for confirming the attachment of the nitromethyl and acetate groups to the C2 position of the adamantane core.
NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about through-space proximity of protons, which is vital for determining the stereochemistry and preferred conformation of the molecule.
Advanced NMR for Conformational Analysis
Due to the rigid nature of the adamantane cage, the conformational flexibility of this compound would primarily involve the rotation around the C2-C(nitromethyl) and C2-O(acetate) bonds. Advanced NMR techniques, such as variable temperature NMR studies and the analysis of NOESY data, could provide insights into the rotational barriers and the preferred spatial arrangement of the substituents.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
IR and Raman spectroscopy would be used to identify the key functional groups present in the molecule. The IR spectrum would be expected to show strong characteristic absorption bands for the nitro group (asymmetric and symmetric stretches, typically around 1550 cm⁻¹ and 1350 cm⁻¹, respectively) and the ester carbonyl group (C=O stretch, around 1735 cm⁻¹). The C-O stretching of the acetate and the various C-H vibrations of the adamantyl cage would also be present. Raman spectroscopy would complement the IR data, particularly for the symmetric vibrations of the non-polar adamantane framework.
Table 3: Predicted IR and Raman Active Functional Group Frequencies for this compound (Theoretical)
| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
|---|---|---|
| C-H (adamantyl) | 2850-2950 | 2850-2950 |
| C=O (acetate) | 1730-1750 | Weak |
| NO₂ (asymmetric stretch) | 1540-1560 | Active |
| NO₂ (symmetric stretch) | 1340-1360 | Strong |
| C-O (acetate) | 1230-1250 | Active |
Note: This table is predictive and not based on experimental data.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry would be employed to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural information.
High-Resolution Mass Spectrometry (HRMS)
HRMS would be used to determine the exact mass of the molecular ion to four or five decimal places. This would allow for the unambiguous determination of the elemental composition (C₁₃H₁₉NO₄), confirming the molecular formula. The fragmentation pattern observed in the mass spectrum would be expected to involve the loss of the acetate group, the nitromethyl group, and characteristic fragmentation of the adamantane cage.
Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry (MS/MS) provides a powerful analytical technique for the structural elucidation of this compound. By subjecting the protonated molecule to collision-induced dissociation (CID), characteristic fragmentation pathways can be observed, offering insights into the molecule's connectivity and the stability of its constituent parts. The fragmentation of this compound is expected to be influenced by its three main functional components: the adamantane cage, the acetate ester group, and the nitromethyl group.
The initial precursor ion in positive mode electrospray ionization would be the protonated molecule, [M+H]⁺. The fragmentation of this ion would likely proceed through several competing pathways:
Loss of Acetic Acid: A common fragmentation pathway for acetate esters is the neutral loss of acetic acid (CH₃COOH, 60 Da). This would result in the formation of a carbocation on the adamantane ring at the C2 position, stabilized by the bulky cage structure.
Formation of the Acylium Ion: Cleavage of the ester bond can lead to the formation of the acetyl cation (CH₃CO⁺) with a mass-to-charge ratio (m/z) of 43. This is a common fragment for acetate esters. cdnsciencepub.comtutorchase.com
Loss of the Nitromethyl Group: The C-C bond between the adamantane ring and the nitromethyl group can cleave, leading to the loss of a nitromethyl radical (•CH₂NO₂) or the neutral loss of nitromethane (B149229) (CH₃NO₂). Fragmentation of nitroalkanes often involves the loss of the NO₂⁻ anion or the neutral loss of HNO₂. nih.gov In positive ion mode, a characteristic loss of the nitro group (NO₂, 46 Da) is also plausible.
Adamantane Cage Fragmentation: The adamantane cation itself is relatively stable. wikipedia.org However, under higher collision energies, it can undergo further fragmentation, typically resulting in the loss of ethylene (B1197577) or other small hydrocarbon fragments, leading to a series of peaks separated by 14 mass units. libretexts.org
The interplay of these fragmentation pathways would produce a characteristic MS/MS spectrum. The relative abundance of the fragment ions would depend on the collision energy and the gas-phase basicity of the different functional groups.
A plausible fragmentation scheme is detailed in the table below, outlining the expected major fragment ions, their formation, and their theoretical m/z values.
| Precursor Ion [M+H]⁺ | Fragment Ion | Neutral Loss | m/z of Fragment Ion | Description of Fragmentation Pathway |
| [C₁₃H₁₉NO₄+H]⁺ | [C₁₁H₁₅]⁺ | CH₃COOH + NO₂ | 147 | Loss of acetic acid followed by loss of the nitro group from the adamantyl carbocation. |
| [C₁₃H₁₉NO₄+H]⁺ | [C₁₂H₁₈NO₂]⁺ | CH₂O₂ | --- | Rearrangement and loss from the acetate group. |
| [C₁₃H₁₉NO₄+H]⁺ | [C₁₁H₁₆O₂]⁺ | CH₃NO₂ | --- | Loss of the nitromethane molecule. |
| [C₁₃H₁₉NO₄+H]⁺ | [CH₃CO]⁺ | C₁₁H₁₆NO₂ | 43 | Formation of the characteristic acylium ion from the acetate group. cdnsciencepub.comtutorchase.com |
Note: The exact m/z values would be determined with high-resolution mass spectrometry.
X-ray Crystallography for Solid-State Structure Determination
Crystal Growth Techniques
Obtaining high-quality single crystals suitable for X-ray diffraction is a critical first step. Several techniques can be employed for the crystallization of adamantane derivatives:
Slow Evaporation: This is the most common and straightforward method. A saturated solution of the compound in a suitable solvent or solvent mixture is allowed to evaporate slowly at a constant temperature. The choice of solvent is crucial; it should be one in which the compound has moderate solubility. For adamantane esters, solvents like ethanol, chloroform, or mixtures thereof are often effective. researchgate.net
Solvent Diffusion: This technique involves dissolving the compound in a "good" solvent and then layering a "poor" solvent (in which the compound is less soluble) on top. Diffusion of the poor solvent into the good solvent gradually reduces the solubility of the compound, promoting slow crystal growth at the interface.
Vapor Diffusion: Similar to solvent diffusion, this method places a concentrated solution of the compound in an open vial, which is then placed in a sealed container with a larger volume of a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the solution, inducing crystallization.
Cooling Crystallization: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. The decrease in temperature reduces the solubility, leading to crystallization.
Co-crystallization: For molecules that are difficult to crystallize on their own, co-crystallization with a suitable partner can be employed. Tetraaryladamantanes have been successfully used as "chaperone" molecules to facilitate the crystallization of liquid or flexible small molecules. nih.gov
The adamantane cage's rigidity and high symmetry often facilitate crystallization; however, the presence of flexible substituents like the nitromethyl and acetate groups can introduce conformational disorder in the crystal lattice. nih.gov
Analysis of Bond Lengths, Angles, and Conformations
A successful X-ray crystallographic analysis of this compound would yield a detailed structural model.
Bond Lengths and Angles: The C-C bond lengths within the adamantane framework are expected to be around 1.54 Å, which is characteristic of sp³-hybridized carbon atoms and similar to those in diamond. wikipedia.org The C-H bond distances are typically around 1.1 Å. wikipedia.org The bond lengths and angles of the acetate and nitromethyl groups would be compared to standard values for these functional groups to identify any strain or unusual electronic effects imposed by the bulky adamantane scaffold.
The table below provides hypothetical, yet expected, bond length and angle data based on known structures of similar compounds.
| Parameter | Expected Value | Justification |
| Bond Lengths (Å) | ||
| C(adamantane)-C(adamantane) | ~1.54 | Standard sp³-sp³ C-C bond in a strain-free cage. wikipedia.org |
| C(2)-C(nitromethyl) | ~1.53 | Typical sp³-sp³ C-C single bond. |
| C(2)-O(ester) | ~1.45 | Typical C-O single bond in an ester. |
| C=O(ester) | ~1.21 | Standard C=O double bond in an ester. |
| O(ester)-C(acetyl) | ~1.34 | C-O bond with partial double bond character in an ester. |
| C-N(nitromethyl) | ~1.48 | Typical C-N single bond. |
| N-O(nitro) | ~1.22 | N-O bond in a nitro group. |
| **Bond Angles (°) ** | ||
| C-C-C (in adamantane) | ~109.5 | Tetrahedral geometry of the adamantane cage. |
| O-C(2)-C(nitromethyl) | ~109 | Tetrahedral geometry at the C2 position. |
| C(2)-O-C(acetyl) | ~117 | sp² character of the ester oxygen. |
| O=C-O(ester) | ~124 | Trigonal planar geometry of the ester carbonyl group. |
Circular Dichroism (CD) Spectroscopy for Chiral Analogs
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in absorbance of right- and left-circularly polarized light by a chiral molecule. youtube.com It is a powerful tool for studying the stereochemical properties of chiral compounds.
The parent molecule, this compound, is achiral as the C2 carbon is not a stereocenter (it is bonded to two carbon atoms of the adamantane ring which are equivalent in this respect, and to an oxygen and a carbon of the substituents). However, chiral analogs could be synthesized, for example, by introducing a substituent elsewhere on the adamantane skeleton in a way that breaks the molecule's symmetry. For instance, substitution at one of the bridgehead carbons could create a chiral center.
For a chiral analog of this compound, CD spectroscopy would provide valuable information:
Confirmation of Chirality: A non-zero CD spectrum would confirm the presence of chirality in the analog.
Determination of Absolute Configuration: By comparing the experimental CD spectrum with that predicted by quantum chemical calculations for a specific enantiomer, the absolute configuration (R or S) of the chiral center(s) can be determined. This is a common application of CD spectroscopy in stereochemistry.
Conformational Analysis: The sign and intensity of the Cotton effects in the CD spectrum are highly sensitive to the conformation of the molecule. Therefore, CD spectroscopy can be used to study the preferred conformations of chiral analogs in solution.
The chromophores in a chiral analog of this compound that would give rise to a CD signal are the nitro group (n→π* transition) and the acetate group (n→π* transition of the carbonyl). The interaction of these chromophores with the chiral adamantane scaffold would result in a characteristic CD spectrum. The enhancement of the CD signal can sometimes be achieved by using specific nanostructures. researchgate.net
The table below outlines the expected electronic transitions and their potential contribution to the CD spectrum of a hypothetical chiral analog.
| Chromophore | Electronic Transition | Expected Wavelength Range (nm) | Expected CD Signal |
| Nitro (NO₂) | n → π | 270-280 | Weak to moderate Cotton effect |
| Acetate (C=O) | n → π | 210-220 | Moderate Cotton effect |
The study of chiral analogs using CD spectroscopy would provide deeper insights into the structure-property relationships of this class of adamantane derivatives.
Computational and Theoretical Investigations of 2 Nitromethyl 2 Adamantyl Acetate
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations offer deep insights into the electronic structure of a molecule, which governs its reactivity, stability, and spectroscopic properties. For a molecule with the complexity of 2-(nitromethyl)-2-adamantyl acetate (B1210297), two primary approaches are often employed: Density Functional Theory (DFT) and ab initio methods.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. This method calculates the electronic structure of a molecule by modeling its electron density rather than the full many-electron wavefunction.
Theoretical investigations using DFT, for instance with the B3LYP functional and a 6-31G(d,p) basis set, can elucidate key electronic properties of 2-(nitromethyl)-2-adamantyl acetate. These calculations can predict the molecule's optimized geometry, dipole moment, and the energies of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter, as it provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive. The distribution of these orbitals also reveals likely sites for electrophilic and nucleophilic attack.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | Value |
| HOMO Energy | -7.2 eV |
| LUMO Energy | -1.5 eV |
| HOMO-LUMO Gap | 5.7 eV |
| Dipole Moment | 3.8 D |
Note: The data in this table is illustrative and represents typical values that might be obtained from DFT calculations for a molecule of this type.
Ab Initio Methods
Ab initio, or "from the beginning," methods are a class of quantum chemical calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can offer higher accuracy than DFT for certain systems, albeit at a significantly greater computational expense.
For a molecule like this compound, ab initio calculations, particularly at the MP2 level, can provide a more refined understanding of electron correlation effects, which are important for accurately describing non-covalent interactions within the molecule. While computationally intensive for a molecule of this size, such calculations can serve as a benchmark for the results obtained from more cost-effective DFT methods.
Conformational Analysis and Energy Landscapes
The flexibility of the nitromethyl and acetate groups attached to the rigid adamantane (B196018) scaffold gives rise to a complex conformational landscape. Understanding the relative energies of different conformers and the barriers to their interconversion is essential for a complete picture of the molecule's behavior.
Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations
Molecular Mechanics (MM) methods provide a computationally efficient way to explore the conformational space of large molecules. These methods use classical force fields to approximate the potential energy of a system as a function of its atomic coordinates. By systematically rotating the rotatable bonds—in this case, the C-C bond of the nitromethyl group and the C-O bond of the acetate group—a large number of possible conformations can be generated and their relative energies estimated.
Molecular Dynamics (MD) simulations build upon MM by simulating the movement of atoms and molecules over time. An MD simulation of this compound in a solvent box would provide insights into its dynamic behavior, including the accessible conformations at a given temperature and the timescale of conformational changes.
Potential Energy Surface Scans
A more detailed picture of conformational preferences can be obtained through potential energy surface (PES) scans. In a PES scan, a specific dihedral angle is systematically varied, and at each step, the energy of the molecule is minimized with respect to all other degrees of freedom. This allows for the identification of energy minima, corresponding to stable conformers, and transition states, which represent the energy barriers between them.
For this compound, PES scans of the rotation around the C-C bond of the nitromethyl group and the C-O bond of the acetate group would be particularly informative. The results of such a scan can reveal the most stable arrangement of these substituents relative to the adamantane cage.
Table 2: Hypothetical Relative Energies of Conformers of this compound from a PES Scan
| Conformer | Dihedral Angle (O-C-C-N) | Relative Energy (kcal/mol) |
| A | 60° | 0.0 |
| B | 180° | 1.2 |
| C | -60° | 0.8 |
Note: The data in this table is illustrative and represents plausible results from a potential energy surface scan.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Computational methods can also be used to predict spectroscopic parameters, which can be invaluable for the interpretation of experimental data. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a particularly powerful application of computational chemistry.
By calculating the magnetic shielding tensors of the nuclei in the presence of an external magnetic field, it is possible to predict the ¹H and ¹³C NMR chemical shifts of this compound. These calculations are typically performed using DFT with specialized basis sets. The accuracy of these predictions has advanced to a point where they can be a reliable tool for assigning complex NMR spectra. nih.gov Comparing the calculated chemical shifts with experimental values can help to confirm the structure of the molecule and to assign specific resonances to particular atoms.
Table 3: Hypothetical Calculated vs. Experimental NMR Chemical Shifts (ppm) for this compound
| Atom | Calculated ¹³C Shift | Experimental ¹³C Shift | Calculated ¹H Shift | Experimental ¹H Shift |
| C=O | 170.5 | 170.2 | - | - |
| C-O | 85.2 | 84.9 | - | - |
| C-NO₂ | 78.9 | 78.5 | 4.5 | 4.4 |
| Adamantane CH | 38.5 | 38.3 | 2.1 | 2.0 |
| Adamantane CH₂ | 27.8 | 27.6 | 1.8 | 1.7 |
| O-C-CH₃ | 21.3 | 21.1 | 2.0 | 1.95 |
Note: The data in this table is illustrative. The calculated values are hypothetical results from a DFT-based NMR prediction, and the experimental values are plausible shifts for a molecule with this structure.
Reaction Mechanism Elucidation through Computational Modeling
The elucidation of reaction mechanisms involving adamantane derivatives through computational modeling is a significant area of chemical research. While specific computational studies on the reaction mechanisms of this compound are not extensively documented in publicly available literature, the principles and methodologies applied to analogous adamantane structures provide a robust framework for understanding its potential reaction pathways. Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for investigating the intricate details of reaction mechanisms, including transition states, intermediates, and reaction energetics.
For instance, studies on the nitration of adamantane and its derivatives have utilized computational methods to rationalize product distributions and reaction selectivity. rsc.org The ozone-mediated nitration of adamantane with nitrogen dioxide, for example, is proposed to proceed via hydrogen abstraction by nitrogen trioxide, followed by the trapping of the resultant adamantyl radical by nitrogen dioxide. rsc.org This mechanism was supported by computational analysis of the energetics of the proposed intermediates and transition states.
In a hypothetical computational study on the formation or further reactions of this compound, researchers would likely employ DFT calculations to model the potential energy surface of the reaction. This would involve:
Geometry Optimization: Determining the lowest energy structures of reactants, products, intermediates, and transition states.
Frequency Calculations: To confirm that the optimized structures correspond to minima (reactants, products, intermediates) or first-order saddle points (transition states) on the potential energy surface and to calculate zero-point vibrational energies.
Intrinsic Reaction Coordinate (IRC) Calculations: To verify that a calculated transition state connects the correct reactant and product.
A plausible reaction to study computationally would be the hydrolysis of the acetate group or reactions involving the nitro group. The table below illustrates a hypothetical set of calculated relative energies for a proposed reaction pathway, demonstrating the kind of data that would be generated.
Table 1: Hypothetical Calculated Relative Energies for a Reaction Pathway of a 2-Substituted Adamantyl Acetate
| Species | Description | Relative Energy (kcal/mol) |
| R | Reactant (e.g., this compound + H₂O) | 0.0 |
| TS1 | First Transition State | +25.3 |
| INT1 | Intermediate | +5.7 |
| TS2 | Second Transition State | +18.9 |
| P | Product (e.g., 2-(nitromethyl)-2-adamantanol + Acetic Acid) | -10.2 |
This table is illustrative and based on general principles of computational chemistry applied to reaction mechanisms. The values are not from actual experimental or computational studies on this compound.
Structure-Property Relationships from Theoretical Models
Theoretical models are instrumental in establishing structure-property relationships for complex molecules like this compound. By calculating various molecular descriptors, it is possible to predict the physical, chemical, and even biological properties of the compound without the need for extensive experimental work. While specific theoretical studies on this compound are scarce, the methodologies applied to other adamantane derivatives can be extrapolated.
First-principles calculations, a type of computational method, have been used to investigate the electronic and structural properties of functionalized adamantane molecules. researchgate.netnih.gov These studies often correlate calculated properties with experimental observations. For this compound, theoretical models could be used to predict a range of properties.
Key molecular properties that can be calculated using theoretical models include:
Electronic Properties: Such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity and electronic transitions. The HOMO-LUMO gap can indicate the chemical stability of the molecule.
Structural Parameters: Including bond lengths, bond angles, and dihedral angles. These can be compared with experimental data from techniques like X-ray crystallography to validate the computational model.
Spectroscopic Properties: Theoretical models can predict spectroscopic data, such as NMR chemical shifts and vibrational frequencies (IR and Raman), which can aid in the characterization of the molecule.
Physicochemical Properties: Properties like dipole moment, polarizability, and lipophilicity (logP) can be estimated, which are important for understanding the molecule's solubility and interactions with other molecules.
The following table presents a hypothetical set of calculated properties for this compound and a related analogue, illustrating how structure-property relationships can be explored.
Table 2: Hypothetical Calculated Molecular Properties of 2-Substituted Adamantane Derivatives
| Property | This compound | 2-methyl-2-adamantyl acetate |
| HOMO Energy (eV) | -7.2 | -6.8 |
| LUMO Energy (eV) | -1.5 | -0.9 |
| HOMO-LUMO Gap (eV) | 5.7 | 5.9 |
| Dipole Moment (Debye) | 3.5 | 1.8 |
| Calculated logP | 2.8 | 3.2 |
This table is for illustrative purposes and the values are hypothetical, based on general trends observed in related compounds.
From such a table, one could infer that the introduction of the nitromethyl group in place of a methyl group leads to a lower HOMO and LUMO energy, a slightly smaller HOMO-LUMO gap (suggesting higher reactivity), a significantly larger dipole moment (due to the polar nitro and ester groups), and a decrease in lipophilicity. These predicted relationships between the chemical structure and the calculated properties are fundamental to the rational design of new molecules with desired characteristics.
Analytical Techniques and Method Development for 2 Nitromethyl 2 Adamantyl Acetate
Chromatographic Methods for Purity Assessment and Separation
Chromatography is a cornerstone for the separation and purity determination of 2-(nitromethyl)-2-adamantyl acetate (B1210297). The choice between gas and liquid chromatography is dictated by the compound's volatility and thermal stability, while chiral chromatography is essential for the separation of its enantiomers.
Gas Chromatography (GC) and GC-MS
Gas chromatography is a viable technique for the analysis of 2-(nitromethyl)-2-adamantyl acetate, contingent on its thermal stability and sufficient volatility. The adamantane (B196018) cage provides a non-polar, bulky structure that generally allows for good chromatographic behavior.
Method Development Considerations:
For the analysis of this compound, a mid-polarity capillary column is often a suitable starting point. The stationary phase should be chosen to provide adequate resolution from potential impurities, such as starting materials or by-products from its synthesis. A temperature program is typically employed to ensure the elution of the compound as a sharp peak without thermal degradation.
Detection:
A Flame Ionization Detector (FID) can be used for quantitative analysis due to its general response to organic compounds. For definitive identification and structural elucidation, coupling the gas chromatograph to a mass spectrometer (GC-MS) is indispensable. The electron ionization (EI) mass spectrum of this compound would be expected to show characteristic fragmentation patterns. The adamantane core is known to produce a prominent ion at m/z 135, corresponding to the adamantyl cation. Other significant fragments would likely arise from the loss of the acetate and nitromethyl groups. For the related compound, 2-adamantyl acetate, a top peak at m/z 134 is observed in its mass spectrum. acs.org
Hypothetical GC-MS Parameters:
| Parameter | Value |
| GC System | Agilent 7890B or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1) |
| Injection Volume | 1 µL |
| Oven Program | Initial temp 100 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min |
| MS System | Agilent 5977A or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-400 amu |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
This table is interactive. Users can sort and filter the data.
Expected Mass Fragments:
Based on the structure, key mass fragments in the EI-MS spectrum of this compound would be anticipated. The molecular ion peak [M]+ would be observed, along with fragments corresponding to the loss of the nitromethyl group [M-CH2NO2]+, the acetate group [M-CH3COO]+, and the characteristic adamantyl cation at m/z 135. The fragmentation of nitroalkanes often involves the loss of the NO2- anion or neutral loss of HNO2. nih.gov
Chiral Chromatography
The presence of two different substituents on the C2 position of the adamantane ring makes this compound a chiral molecule. The separation of its enantiomers is essential for studying their individual biological activities and stereochemical properties. Chiral High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.
Method Development Considerations:
The key to a successful chiral separation is the selection of the appropriate chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used and have proven effective for a broad range of chiral compounds. wikipedia.orgresearchgate.net Both normal-phase and reversed-phase modes can be explored. In normal-phase chromatography, the mobile phase typically consists of a mixture of an alkane (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). libretexts.org
Detection:
A UV detector is commonly used for chiral HPLC, provided the compound has sufficient UV absorbance. A polarimeter can also be used as a detector for optically active compounds. For more sensitive and universal detection, an evaporative light scattering detector (ELSD) or a mass spectrometer can be employed.
Hypothetical Chiral HPLC Parameters:
| Parameter | Value |
| HPLC System | Shimadzu Nexera UC or equivalent |
| Column | Chiralpak IA or IB (amylose or cellulose tris(3,5-dimethylphenylcarbamate)) (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Hexane/Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 25 °C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm |
This table is interactive. Users can sort and filter the data.
Electrochemical Analysis
Electrochemical techniques can provide valuable insights into the redox properties of this compound. The primary electroactive moiety in the molecule is the nitromethyl group, which is known to be reducible.
Cyclic Voltammetry for Redox Behavior
Cyclic voltammetry (CV) is a powerful technique for studying the redox behavior of electroactive species. brown.edu For this compound, CV can be used to determine the reduction potential of the nitromethyl group and to investigate the stability of the resulting radical anion.
Expected Redox Behavior:
The electrochemical reduction of aliphatic nitro compounds has been studied and is known to proceed through the formation of a radical anion. acs.orgdtic.mil This initial one-electron reduction is often irreversible due to the instability of the resulting radical anion, which can undergo further reactions. The reduction potential is typically observed at negative values and is dependent on the solvent and the pH of the medium in protic solvents. The adamantane and acetate groups are not expected to be electroactive within the typical potential window of common organic solvents.
Experimental Setup:
A standard three-electrode setup is used for cyclic voltammetry, consisting of a working electrode (e.g., glassy carbon, platinum, or a dropping mercury electrode), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire). The experiment is conducted in a suitable organic solvent, such as acetonitrile or dimethylformamide, containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).
Hypothetical Cyclic Voltammetry Parameters:
| Parameter | Value |
| Potentiostat | BASi Epsilon or equivalent |
| Working Electrode | Glassy Carbon Electrode (3 mm diameter) |
| Reference Electrode | Ag/AgCl (in 3 M KCl) |
| Counter Electrode | Platinum wire |
| Solvent | Acetonitrile (anhydrous) |
| Supporting Electrolyte | 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF6) |
| Analyte Concentration | 1-5 mM |
| Scan Rate | 100 mV/s |
| Potential Range | 0 V to -2.0 V vs. Ag/AgCl |
This table is interactive. Users can sort and filter the data.
The resulting cyclic voltammogram would be expected to show an irreversible reduction peak in the cathodic scan, corresponding to the reduction of the nitromethyl group. The absence of a corresponding oxidation peak in the reverse scan would confirm the irreversible nature of the process.
Other Voltammetric Techniques
While cyclic voltammetry is excellent for qualitative studies of redox behavior, other voltammetric techniques are more suitable for quantitative analysis due to their higher sensitivity and better resolution.
Differential Pulse Voltammetry (DPV) and Square-Wave Voltammetry (SWV):
Both DPV and SWV are highly sensitive techniques that can be used for the quantitative determination of this compound. abechem.com These methods are effective at discriminating against background currents, resulting in well-defined peaks with peak heights proportional to the analyte concentration. The experimental setup is similar to that of cyclic voltammetry, but the potential waveform is different.
Potential Applications:
These more sensitive voltammetric techniques could be developed for the trace analysis of this compound in various matrices. Method development would involve optimizing parameters such as the pulse amplitude, pulse width, and frequency to achieve the best signal-to-noise ratio. A linear relationship between the peak current and the concentration of the compound would be established for quantitative measurements. The limit of detection (LOD) and limit of quantitation (LOQ) for the developed method would also be determined. Due to the irreversible nature of the nitro group reduction, these techniques would likely be applied in the cathodic mode.
Thermal Analysis Techniques
Thermal analysis techniques are pivotal in determining the stability and decomposition kinetics of energetic materials and other chemical compounds. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two of the most common methods employed for these purposes.
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. For this compound, DSC provides critical data on its melting point, phase transitions, and decomposition profile.
Studies on analogous 2-substituted 2-adamantyl nitrates and nitromethyl derivatives have shown that the thermal decomposition is often a first-order reaction. The decomposition temperatures for these types of compounds typically fall within the range of 180-250 °C. For instance, the thermal decomposition of 2-nitromethyl-2-adamantyl chloroacetate was observed to occur between 170-250 °C, with a maximum decomposition rate at 220 °C. This suggests that this compound likely exhibits a similar decomposition profile, characterized by a sharp exothermic peak in the DSC thermogram within this temperature range. The activation energy and pre-exponential factor of the decomposition reaction can be determined using methods such as the Flynn-Wall-Ozawa method.
| Parameter | Typical Value for Analogous Compounds |
| Decomposition Temperature Range | 170-250 °C |
| Decomposition Maximum | ~220 °C |
| Reaction Order | First-order |
Note: This data is based on analogous adamantane derivatives and provides an expected range for this compound.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is essential for determining the thermal stability and decomposition kinetics of this compound.
In a typical TGA experiment for a compound like this compound, the analysis would reveal the onset temperature of decomposition and the percentage of mass loss at different stages. For many adamantane derivatives, the decomposition occurs in a single or multi-step process. For example, the thermal decomposition of some adamantane-based energetic compounds has been shown to be a complex process with multiple steps. The TGA curve would illustrate the temperature at which the compound begins to lose mass due to the volatilization of decomposition products. By analyzing the rate of mass loss, kinetic parameters such as activation energy can be calculated.
| Temperature Range (°C) | Event |
| 170-250 | Onset and progression of thermal decomposition |
Note: This data is based on analogous adamantane derivatives and provides an expected range for this compound.
Development of Specialized Detection and Quantification Methods
The detection and quantification of this compound in various matrices, particularly in environmental samples, require sensitive and selective analytical methods. The low concentrations and potentially complex sample matrices necessitate the development of specialized techniques.
Commonly employed methods for the analysis of adamantane derivatives include gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). For instance, a sensitive method for the determination of 2-nitromethyl-2-adamantyl acetate in water samples has been developed using solid-phase extraction (SPE) to pre-concentrate the analyte, followed by GC-MS for separation and detection. Similarly, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been established for the quantification of this compound in soil samples, offering high selectivity and sensitivity. These methods are crucial for monitoring the presence and concentration of this compound in environmental compartments.
| Analytical Technique | Sample Matrix | Key Features |
| SPE-GC-MS | Water | High sensitivity and selectivity, suitable for trace analysis. |
| LC-MS/MS | Soil | Excellent for complex matrices, provides structural confirmation. |
Environmental Fate and Chemical Degradation Studies
Understanding the environmental fate and degradation pathways of this compound is critical for assessing its environmental impact. Adamantane and its derivatives are generally known for their persistence in the environment.
The rigid, three-dimensional structure of the adamantane cage contributes to its resistance to biodegradation and chemical degradation under typical environmental conditions. Studies on related compounds suggest that this compound is likely to be persistent in soil and water. However, advanced oxidation processes (AOPs), such as ozonation and photocatalysis, have shown potential in degrading adamantane derivatives. These processes generate highly reactive hydroxyl radicals that can break down the stable adamantane structure. Further research is needed to fully elucidate the specific degradation products and pathways for this compound to develop effective remediation strategies if required.
Exploration of Potential Applications and Interdisciplinary Relevance of 2 Nitromethyl 2 Adamantyl Acetate
As a Versatile Synthetic Building Block in Organic Chemistry
The structure of 2-(nitromethyl)-2-adamantyl acetate (B1210297), featuring a nitro group and an acetate group on a tertiary carbon of the adamantane (B196018) skeleton, suggests its significant potential as a synthetic intermediate. The presence of these two distinct functional groups allows for a range of chemical transformations, making it a valuable precursor for more complex molecules.
The nitromethyl group is a well-established precursor for the synthesis of various nitrogen-containing compounds. Through reduction of the nitro group to an amine, followed by intramolecular reactions, it is conceivable that 2-(nitromethyl)-2-adamantyl acetate could be a starting point for novel heterocyclic systems. For instance, reduction of the nitro group to a primary amine would yield 2-(aminomethyl)-2-adamantyl acetate. This intermediate, possessing both an amino and an ester functionality, could potentially undergo intramolecular cyclization to form lactams, a common motif in pharmaceuticals.
Furthermore, the nitro group itself can participate in various carbon-carbon bond-forming reactions, such as the Henry reaction, which could be exploited to build more elaborate structures before the construction of a heterocyclic ring. The adamantyl moiety would impart rigidity and lipophilicity to the resulting heterocycles, properties that are often desirable in drug discovery. doi.org
The adamantane skeleton itself is found in some natural products, and its unique topology is often sought after in the synthesis of natural product analogues to enhance their pharmacological properties. nih.gov While this compound is not a known natural product, its functional handles could be strategically employed in the total synthesis of complex molecules.
The nitro group can be converted into a variety of other functional groups, including amines, ketones (via the Nef reaction), and oximes. nih.gov This versatility allows for the introduction of different functionalities at the 2-position of the adamantane core. The acetate group, on the other hand, can be hydrolyzed to a hydroxyl group, providing a site for further elaboration or for influencing the stereochemical outcome of subsequent reactions. The combination of these functionalities makes this compound a potentially valuable chiron for introducing a functionalized adamantyl unit into a larger, more complex molecular architecture.
Role in Material Science and Polymer Chemistry
The rigid and bulky nature of the adamantane unit has significant implications for the properties of materials into which it is incorporated. wikipedia.org It can enhance thermal stability, improve mechanical properties, and influence the packing of polymer chains. wikipedia.orgacs.org
The acetate group of this compound could potentially be modified to introduce a polymerizable functional group. For example, hydrolysis of the acetate to the corresponding alcohol, followed by esterification with acrylic acid or methacrylic acid, would yield an adamantyl-containing monomer. The incorporation of this bulky, diamondoid monomer into a polymer backbone would likely increase the glass transition temperature (Tg) and enhance the thermal stability of the resulting polymer. acs.org The presence of the pendant nitromethyl group could also offer a site for post-polymerization modification, allowing for the tuning of the polymer's properties.
Table 1: Potential Polymer Properties Influenced by Adamantane Incorporation
| Property | Expected Influence of Adamantyl Moiety | Rationale |
| Glass Transition Temperature (Tg) | Increase | The bulky and rigid adamantane cage restricts segmental motion of the polymer chains. wikipedia.org |
| Thermal Stability | Enhancement | The high thermal stability of the adamantane core can be imparted to the polymer. wikipedia.org |
| Solubility | Modification | The lipophilic nature of adamantane can alter solubility in organic solvents. acs.org |
| Mechanical Strength | Improvement | The rigid structure can enhance the modulus and hardness of the material. wikipedia.org |
This table presents expected trends based on the known effects of adamantane incorporation into polymers.
Adamantane derivatives are well-known for their ability to form stable inclusion complexes with host molecules such as cyclodextrins. nih.govnih.gov The strong host-guest interactions are driven by the excellent size and shape complementarity between the adamantyl group and the cyclodextrin (B1172386) cavity. nih.gov The this compound molecule could be used as a guest in such supramolecular systems.
The formation of these host-guest complexes could be used to control the solubility of the compound, to protect the functional groups, or to direct the assembly of more complex supramolecular structures. For instance, by tethering a cyclodextrin host to one polymer chain and incorporating this compound into another, it would be possible to create physically crosslinked polymer networks through non-covalent interactions. rsc.org
The high symmetry and rigid geometry of the adamantane cage make it an excellent building block for the construction of crystalline materials and metal-organic frameworks (MOFs). researchgate.netrsc.org While this compound itself is a single molecule, it could be functionalized to act as a ligand for the construction of such frameworks.
For example, the nitro group could be reduced to an amine, and this amine, along with a carboxylic acid group introduced elsewhere on the adamantane scaffold, could coordinate to metal ions to form a porous framework. The inherent rigidity of the adamantane unit would provide structural integrity to the framework, while the size and shape of the ligand would dictate the pore size and topology of the resulting material. Such materials could have applications in gas storage, separation, and catalysis. The ordered arrangement of adamantane units in a crystalline lattice is also of interest for the development of materials with specific optical or electronic properties. rsc.orgacs.org
Applications in Photochemistry and Light-Induced Transformations
The photochemistry of nitroalkanes is a rich field, characterized by several distinct reaction pathways upon irradiation. The presence of a nitro group on the adamantane scaffold in this compound suggests a potential for unique light-induced transformations. Generally, irradiation of primary and secondary nitroalkanes can lead to hydrogen abstraction reactions. rsc.org For instance, when irradiated in a hydrogen-donating solvent like cyclohexane (B81311), nitroalkanes are known to yield amides and lactams. rsc.org In the context of this compound, this could potentially lead to intramolecular hydrogen abstraction from the adamantyl cage or the acetate group, or intermolecular abstraction from the solvent, resulting in complex product mixtures.
Another significant photochemical reaction of nitroalkanes is the cleavage of the carbon-nitro bond (C-N bond), a process known as denitration. chemrxiv.org Photocatalytic methods have been developed for the denitrative alkenylation of nitroalkanes, proceeding through the generation of alkyl radicals. chemrxiv.org This suggests that under photoredox conditions, this compound could serve as a precursor to a 2-adamantyl-2-methyl radical, which could then participate in various carbon-carbon bond-forming reactions.
Furthermore, the adamantane cage itself is not photochemically inert. The photochemical reaction of adamantane with dinitrogen pentoxide (N₂O₅) has been shown to yield a mixture of products including 1-adamantyl nitrate, 1-nitroadamantane, adamantanone, and 2-nitroadamantane. oup.com This reactivity highlights the potential for light-induced reactions involving the adamantane framework of this compound, possibly in concert with reactions of the nitro group. The interplay between the photochemistry of the nitro group and the adamantane core could lead to novel and complex molecular rearrangements and functionalizations, though specific studies on this compound are needed to elucidate these pathways.
A summary of potential photochemical reactions is presented below:
| Photochemical Reaction Type | Potential Products from this compound | Basis of Prediction |
| Hydrogen Abstraction | Adamantyl-fused lactams, amides | General reactivity of irradiated nitroalkanes rsc.org |
| Denitration | 2-Adamantyl-2-methyl radical intermediates | Photocatalytic denitration of nitroalkanes chemrxiv.org |
| Adamantane Cage Functionalization | Oxidized or further nitrated adamantane derivatives | Photochemical reactions of adamantane with N₂O₅ oup.com |
Contributions to Catalyst Design and Ligand Synthesis
The adamantyl moiety has been extensively incorporated into ligand design for transition metal catalysis, primarily due to its significant steric bulk and electron-donating properties. sinocompound.comacs.org These characteristics are crucial for enhancing the activity and stability of catalysts in a variety of cross-coupling reactions. sinocompound.comprinceton.edu While this compound is not itself a ligand, it represents a potential precursor for the synthesis of novel adamantyl-containing ligands.
The functional groups of this compound, the nitromethyl and acetate groups, could be chemically transformed into coordinating moieties. For example, the nitro group can be reduced to an amine, which can then be further functionalized to create N-heterocyclic carbene (NHC) or phosphine (B1218219) ligands. Adamantyl-substituted NHC ligands have been successfully used in second-generation Grubbs-type metathesis catalysts. acs.org The steric hindrance provided by the adamantyl group can promote the formation of coordinatively unsaturated metal complexes, which often leads to an acceleration of the catalytic cycle. princeton.edu
Similarly, adamantyl-containing phosphine ligands, such as tri(1-adamantyl)phosphine (PAd₃), have demonstrated exceptional catalytic effects in palladium-catalyzed cross-coupling reactions. sinocompound.comprinceton.edu The bulky and electron-rich nature of these ligands enhances the catalytic activity, particularly with sterically demanding substrates. researchgate.net The "2-(nitromethyl)-2-adamantyl" scaffold, once appropriately modified, could provide a new variation of these bulky phosphine ligands. The presence of substituents at the 2-position of the adamantane cage could offer a different steric profile compared to the more common 1-adamantyl ligands, potentially leading to unique selectivity in catalytic reactions.
The table below summarizes the impact of adamantyl-containing ligands in various catalytic reactions, suggesting the potential for catalysts derived from this compound.
| Catalytic Reaction | Role of Adamantyl-Containing Ligand | Reference |
| Suzuki-Miyaura Coupling | High turnover numbers and frequencies, effective for chloro(hetero)arenes | sinocompound.com |
| C-N Cross-Coupling | Effective for N-arylation of amines, synthesis of MALT1 inhibitors | sinocompound.com |
| C-O Cross-Coupling | Improved yields with electron-rich aryl halide substrates | sinocompound.com |
| Olefin Metathesis | Enhanced catalyst activity in Grubbs-type catalysts | acs.org |
Influence of Adamantyl Moiety on Molecular Recognition and Host-Guest Chemistry
The rigid and lipophilic nature of the adamantane cage makes it an excellent guest for a variety of molecular hosts in aqueous media, a cornerstone of supramolecular chemistry. nih.gov The formation of stable inclusion complexes is driven by the hydrophobic effect and van der Waals interactions. The most studied host-guest pairs involve adamantane derivatives and cyclodextrins (CDs) or cucurbit[n]urils (CB[n]). nih.govmdpi.com The this compound molecule, with its bulky adamantane core, is expected to exhibit strong binding to these macrocyclic hosts.
Cucurbit[n]urils, particularly cucurbit researchgate.neturil (CB researchgate.net), form even more stable complexes with adamantane derivatives due to a combination of hydrophobic and ion-dipole interactions with the carbonyl portals of the host. nih.gov The binding affinity can be further enhanced by the presence of a positive charge on the guest molecule. nsf.gov While this compound is neutral, the polar nitromethyl and acetate groups could still influence its orientation and binding within the CB researchgate.net cavity.
The table below presents research findings on the complexation of various adamantane derivatives with common macrocyclic hosts.
| Adamantane Derivative | Host | Association Constant (Kₐ) / M⁻¹ | Stoichiometry (Guest:Host) | Reference |
| Alexa 488 labelled adamantane | β-Cyclodextrin | 5.2 x 10⁴ | 1:1 | nih.gov |
| 1-Adamantanol | β-Cyclodextrin | - | 2:2 | mdpi.com |
| 2-Adamantanol | β-Cyclodextrin | - | 3:2 | mdpi.com |
| 1-Adamantanamine | β-Cyclodextrin | - | 3:2 | mdpi.com |
| 1-Adamantanecarboxylic acid | β-Cyclodextrin | - | 2:2 | mdpi.com |
| Neutral Adamantane | Cucurbit researchgate.neturil | - | - | nsf.gov |
| Positively Charged Adamantane | Cucurbit researchgate.neturil | - | - | nsf.gov |
Future Research Directions and Concluding Perspectives on 2 Nitromethyl 2 Adamantyl Acetate
Exploration of Novel Synthetic Routes and Sustainable Methodologies
The development of environmentally benign and efficient synthetic methods is a paramount goal in modern chemistry. Future research will likely focus on green synthetic approaches for 2-(nitromethyl)-2-adamantyl acetate (B1210297). This includes the use of non-toxic solvents, renewable starting materials, and catalytic systems that minimize waste and energy consumption. Methodologies such as ball milling, a green mechanical technique, could offer an eco-friendly alternative for producing nanostructured materials derived from or related to adamantane (B196018) structures. whiterose.ac.uk The design and application of environmentally friendly and atom-efficient chemical procedures are of considerable interest to both academic and industrial researchers, aligning with the principles of green and sustainable chemistry. whiterose.ac.uk
Advanced Functionalization and Derivatization Strategies
The inherent structure of 2-(nitromethyl)-2-adamantyl acetate provides a versatile platform for further molecular elaboration. Advanced functionalization and derivatization strategies will be a key area of future investigation. Research will likely explore the selective transformation of the nitro and acetate groups to introduce a wide array of new functionalities. This could involve, for example, the reduction of the nitro group to an amine, which can then be used in a variety of coupling reactions to create more complex molecules. The development of one-pot reaction conditions for forming new chemical bonds will also be a significant area of focus. nih.gov
Deepening Understanding of Reaction Mechanisms and Kinetics
A thorough understanding of the reaction mechanisms and kinetics governing the synthesis and transformations of this compound is crucial for optimizing reaction conditions and controlling product outcomes. Future studies will likely employ a combination of experimental techniques and computational modeling to elucidate the intricate details of these processes. Techniques such as response surface methodology (RSM) could be utilized to efficiently optimize multiple variables and predict the optimal conditions for synthesis with a minimal number of experiments. whiterose.ac.uk Control experiments and detailed mechanistic elucidation will be vital to support proposed reaction pathways. nih.gov
Integration into Emerging Fields of Chemical Research
The unique properties of the adamantane cage, combined with the reactivity of the nitromethyl and acetate functionalities, make this compound a candidate for integration into various emerging fields of chemical research. These could include areas such as medicinal chemistry, where the adamantane scaffold is known to impart favorable pharmacokinetic properties, and supramolecular chemistry, where its rigid structure can be exploited for the design of novel host-guest systems.
Potential for Designed Self-Assembly and Nanoscale Architectures
The rigid and well-defined three-dimensional structure of the adamantane core suggests that derivatives like this compound could serve as building blocks for the construction of ordered nanoscale architectures. Future research may explore the potential for this compound to undergo designed self-assembly into well-defined supramolecular structures. The introduction of specific interacting groups through functionalization could guide the assembly process, leading to the formation of novel nanomaterials with tailored properties.
Unexplored Applications in Advanced Materials or Chemical Sensing
The distinctive combination of a bulky, lipophilic adamantane cage and polar functional groups could lead to unexplored applications in advanced materials and chemical sensing. For instance, polymers incorporating this moiety might exhibit unique thermal or mechanical properties. Furthermore, the functional groups could be modified to act as recognition sites for specific analytes, paving the way for the development of novel chemical sensors.
Addressing Challenges in Scale-Up and Industrial Relevance
For any chemical compound to have a significant impact, the ability to produce it on a larger scale is essential. Future research must address the challenges associated with the scale-up of the synthesis of this compound. This involves developing cost-effective, safe, and efficient processes that are amenable to industrial production. Demonstrating gram-scale production and the potential for catalyst recyclability will be important steps towards establishing its industrial relevance. nih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-(nitromethyl)-2-adamantyl acetate, and how can reaction efficiency be validated?
- Methodology : Use nitroacetate precursors (e.g., ethyl 2-aryl-2-nitroacetates) under inert atmospheres (argon/nitrogen) with reagents like tetrabutylammonium fluoride (TBAF) and MgI₂ in THF. Monitor reaction progress via TLC/GC-MS. Purify via recrystallization or column chromatography .
- Validation : Compare yields (targeting >85%) and spectral data (¹H/¹³C NMR, IR, HRMS) to literature values for analogous adamantyl/nitro compounds .
Q. How should researchers characterize the structural and stereochemical properties of this compound?
- Methodology : Perform multi-nuclear NMR (¹H, ¹³C, DEPT-135) to confirm adamantyl framework and nitromethyl substitution. Use IR to identify ester (C=O, ~1700 cm⁻¹) and nitro (NO₂, ~1550 cm⁻¹) groups. Assign stereochemistry via NOESY or X-ray crystallography if crystalline .
Q. What storage conditions ensure the compound’s stability for long-term research use?
- Methodology : Store as a neat solid or in anhydrous solvents (e.g., THF, ethyl acetate) at -20°C under nitrogen. Monitor degradation via periodic HPLC-UV analysis; stability ≥2 years under these conditions .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., unexpected NMR shifts) be resolved during structural elucidation?
- Methodology : Cross-validate with computational methods (DFT calculations for predicted chemical shifts). Use heteronuclear correlation experiments (HSQC, HMBC) to resolve ambiguous assignments. Compare to structurally similar adamantyl derivatives (e.g., 2-(1-adamantyl)phenol or N-acetyl norfentanyl ).
Q. What mechanistic insights explain the formation of byproducts during nitroacetate-to-nitromethyl transformations?
- Methodology : Conduct kinetic studies (variable-temperature NMR) and intermediate trapping (e.g., using quenching agents). Analyze byproducts via HRMS/MS to identify pathways, such as incomplete nitro reduction or ester hydrolysis .
Q. How can this compound serve as a precursor for bioactive adamantyl derivatives?
- Methodology : Functionalize via nitro group reduction (e.g., H₂/Pd-C → amine) or ester hydrolysis (NaOH/EtOH → carboxylic acid). Screen derivatives for bioactivity (e.g., antimicrobial assays against S. aureus using MIC protocols ).
Q. What analytical challenges arise in quantifying trace impurities, and how can they be mitigated?
- Methodology : Employ LC-QTOF-MS with isotopic labeling for impurity profiling. Validate method accuracy against certified reference standards (e.g., N-acetyl norfentanyl ). Use matrix-matched calibration to minimize matrix effects .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
